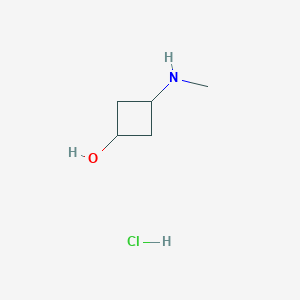

trans-3-(Methylamino)cyclobutanol hydrochloride

説明

trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6; synonyms: trans-3-Amino-3-methylcyclobutanol hydrochloride) is a cyclobutanol derivative featuring a methylamino group in the trans configuration. Its molecular formula is C₅H₁₂ClNO (molecular weight: 137.61) . The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Cyclobutanol derivatives are valued in medicinal chemistry for their strained ring systems, which can influence bioactivity and metabolic profiles. This compound is frequently used as a building block in drug synthesis, as evidenced by its inclusion in catalogs from suppliers like PharmaBlock Sciences and Combi-Blocks .

特性

IUPAC Name |

3-(methylamino)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMIPSOYGGVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-99-3, 1408075-73-9 | |

| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylamino)cyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the cyclobutanol ring: This can be achieved through various cyclization reactions.

Introduction of the methylamino group: This step involves the substitution of a hydrogen atom with a methylamino group, often using methylamine as a reagent.

Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for trans-3-(Methylamino)cyclobutanol hydrochloride are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: trans-3-(Methylamino)cyclobutanol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can also be reduced, potentially converting the hydroxyl group to a hydrogen atom.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a hydrocarbon.

Substitution: Formation of various substituted cyclobutanol derivatives.

科学的研究の応用

Chemistry: trans-3-(Methylamino)cyclobutanol hydrochloride is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In industrial settings, trans-3-(Methylamino)cyclobutanol hydrochloride may be used in the development of new materials or as an intermediate in the synthesis of other chemical products .

作用機序

The exact mechanism of action for trans-3-(Methylamino)cyclobutanol hydrochloride is not well-documented. similar compounds typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methylamino group may play a role in binding to these targets, while the cyclobutanol ring provides structural stability.

類似化合物との比較

cis-3-Amino-3-methylcyclobutanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO (same as trans-isomer)

- CAS : 1403767-32-7 , 1523606-23-6

- Purity and synthesis protocols differ slightly; both isomers are available at 95% purity . Applications: Used in enantioselective organocatalyzed reactions, similar to trans-isomers, but with distinct stereochemical outcomes .

trans-3-Aminocyclobutanol Hydrochloride

3-Methylcyclobutanamine Hydrochloride

trans-3-(Aminomethyl)cyclobutanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- CAS : 1404365-04-3

- Key Differences: Features an aminomethyl group (-CH₂NH₂) instead of methylamino (-NHCH₃), altering steric effects and reactivity. Applications: Used in nucleophilic substitution reactions, e.g., with imidazopyridazines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Stereochemical Impact: The trans configuration in cyclobutanol derivatives often yields higher enantioselectivity in organocatalyzed reactions compared to cis isomers .

- Functional Group Influence: The presence of a hydroxyl group enhances aqueous solubility, making trans-3-(methylamino)cyclobutanol HCl preferable in drug formulations over non-hydroxylated analogs like 3-methylcyclobutanamine HCl .

- Reactivity Differences: Aminomethyl-substituted derivatives (e.g., trans-3-(aminomethyl)cyclobutanol HCl) exhibit greater nucleophilicity due to the -CH₂NH₂ group, enabling efficient coupling reactions .

生物活性

Trans-3-(Methylamino)cyclobutanol hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its selective antagonistic activity against the G protein-coupled receptor 6 (GPR6). This receptor is implicated in various neurological processes, making the compound a potential candidate for therapeutic applications in treating neurodegenerative diseases and other central nervous system disorders.

Trans-3-(Methylamino)cyclobutanol hydrochloride has a unique cyclobutane structure that contributes to its biological activity. The compound's molecular formula is C5H12ClN, and it exhibits specific stereochemistry that influences its interactions with biological targets.

The primary mechanism of action of trans-3-(Methylamino)cyclobutanol hydrochloride involves its binding to GPR6, leading to the modulation of neurotransmitter release and neuronal signaling pathways. Research indicates that antagonizing GPR6 may have implications for conditions such as Parkinson's disease, where altered neurotransmission is a key factor.

Interaction with GPR6

Trans-3-(Methylamino)cyclobutanol hydrochloride acts as a selective antagonist of GPR6, influencing downstream signaling pathways. This interaction can lead to:

- Altered neurotransmitter release : By inhibiting GPR6, the compound may enhance or inhibit the release of specific neurotransmitters, which is crucial for normal brain function.

- Potential therapeutic effects : Its antagonistic properties suggest possible applications in managing neurodegenerative diseases, particularly those involving dopaminergic signaling.

Case Studies and Research Findings

- Neuroprotective Effects : In preclinical studies, trans-3-(Methylamino)cyclobutanol hydrochloride demonstrated neuroprotective effects in animal models of Parkinson's disease. The compound was shown to reduce neuroinflammation and promote neuronal survival.

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various cyclobutanol derivatives, including trans-3-(Methylamino)cyclobutanol hydrochloride, against human tumor cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Trans-3-(Methylamino)cyclobutanol hydrochloride can be compared with other cyclobutanol derivatives regarding their biological activities and mechanisms:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Trans-3-(Methylamino)cyclobutanol hydrochloride | Structure | GPR6 antagonist | Potential neuroprotective effects |

| Trans-3-Amino-1-methylcyclobutanol hydrochloride | Structure | Less selective receptor interaction | Broader pharmacological profile |

| Other cyclobutanol derivatives | Various | Variable activities | Dependent on structural modifications |

Synthesis Methods

Several synthetic routes have been explored for producing trans-3-(Methylamino)cyclobutanol hydrochloride. These methods vary in complexity and yield:

- Method A : Involves the reaction of cyclobutane derivatives with methylamine under controlled conditions, yielding moderate purity.

- Method B : Utilizes catalytic systems for enhanced yield and purity but requires more sophisticated laboratory setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。